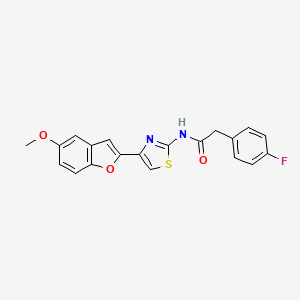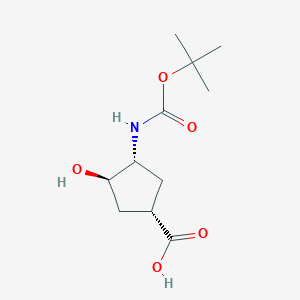
(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid, also known as Boc-3-hydroxy-4-oxo-1-cyclopentanecarboxylic acid, is a chiral cyclic amino acid with potential applications in drug discovery and development. Its unique structure and properties make it a promising candidate for use in the synthesis of peptides and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, with particular attention given to their antioxidant activities. Studies have focused on understanding the structure-activity relationships (SARs) of HCAs to generate more potent antioxidant molecules. Critical structural features influencing the antioxidant activity of HCAs include modifications to the aromatic ring and the carboxylic function, such as esterification and amidation. These findings indicate that careful assessment of SARs can identify potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Environmental Behavior and Fate of Related Compounds
Research on methyl tert‐butyl ether (MTBE), a compound structurally related to tert-butoxycarbonyl groups, highlights its environmental behavior and fate. When in contact with water, MTBE dissolves significantly, indicating its high water solubility. This compound's sorption to subsurface solids is weak, meaning it doesn't significantly retard the transport by groundwater. Moreover, MTBE generally resists biodegradation in groundwater. Understanding the environmental behavior of related compounds can provide insights into the fate and potential environmental impact of tert-butoxycarbonyl-containing compounds like (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid (Squillace et al., 1997).
Role in Pharmacology and Stereoisomerism
The review of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, provides insights into the pharmacological implications of stereochemistry. It emphasizes the importance of cis-3-methyl group, β-hydroxyl group, and β-phenethyl group in the molecule's unique activity. Understanding the influence of stereochemistry on biological properties can be crucial for the development and optimization of compounds like (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid in pharmacological contexts (Brine et al., 1997).
Applications in Various Research Fields
The structural analogy of the phosphonic acid functional group with the phosphate moiety, along with its coordination or supramolecular properties, makes it significant in various research fields. Phosphonic acids find applications in bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This highlights the versatility of carboxylic acid derivatives in multiple research domains, emphasizing the potential broad applicability of (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid in various scientific areas (Sevrain et al., 2017).
Eigenschaften
IUPAC Name |
(1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFYOKRQPSBJIS-XLPZGREQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)
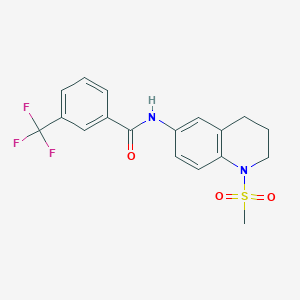
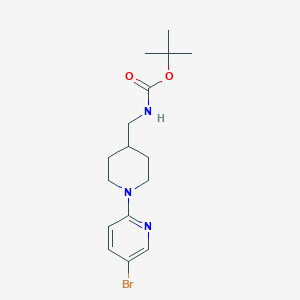
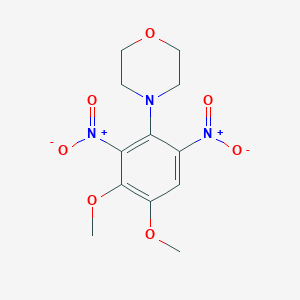
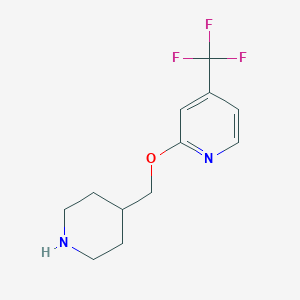
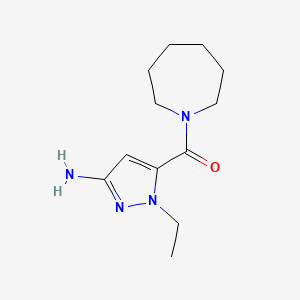

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)
![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
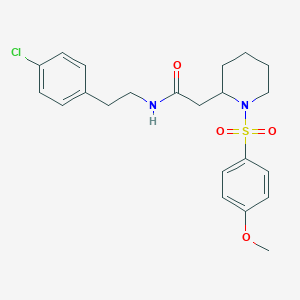
![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)
![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)
